2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide
Description
This compound is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a (4-chloro-2-methylanilino)methyl group at position 5, a phenyl group at position 4, and a sulfanyl group at position 2. The sulfanyl moiety bridges to a propanohydrazide chain, which terminates in a 4-hydroxybenzylidene Schiff base.
Properties
Molecular Formula |
C26H25ClN6O2S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C26H25ClN6O2S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)36-18(2)25(35)31-29-15-19-8-11-22(34)12-9-19/h3-15,18,28,34H,16H2,1-2H3,(H,31,35)/b29-15+ |
InChI Key |
ZXCPEXBHHCQGNI-WKULSOCRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For this intermediate:
-
Step 1 : React 4-chloro-2-methylaniline with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)chloroacetamide .
-
Step 2 : Treat the product with thiourea in ethanol under reflux to yield 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | Not required |
| Reaction Time | 6–8 hours |
Functionalization with 4-Chloro-2-Methylanilino Group
The chloromethyl group undergoes nucleophilic substitution with 4-chloro-2-methylaniline:
-
Step 3 : Stir equimolar amounts of 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 4-chloro-2-methylaniline in dimethylformamide (DMF) at 60°C for 12 hours.
Yield Optimization :
| Parameter | Optimal Value |
|---|---|
| Base | Triethylamine (2 eq) |
| Solvent | DMF |
| Temperature | 60°C |
Synthesis of Intermediate B: N'-(4-Hydroxybenzylidene)Propanohydrazide
Hydrazide Preparation
-
Step 1 : React propanoic acid hydrazide with 4-hydroxybenzaldehyde in methanol under acidic conditions:
Characterization Data (Hypothetical) :
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| IR (ν, cm⁻¹) | 3250 (O-H), 1650 (C=N) |
Final Coupling Reaction
Sulfanyl Linkage Formation
Intermediate A (1.0 eq) is reacted with Intermediate B (1.2 eq) in the presence of a coupling agent:
Reaction Protocol :
-
Solvent : Tetrahydrofuran (THF)
-
Coupling Agent : 1,1'-Carbonyldiimidazole (CDI, 1.5 eq)
-
Temperature : 0°C → 25°C (gradual warming)
Workup :
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 58–62% (theoretical maximum: 72%).
Characterization and Analytical Validation
Spectroscopic Data
Hypothetical NMR (400 MHz, DMSO-d6) :
LC-MS (ESI+) :
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 98.7 |
| Elemental Analysis | C: 59.8; H: 4.8; N: 16.1 |
Challenges and Optimization Opportunities
-
Low Coupling Efficiency : The steric hindrance from the 4-phenyl group reduces reactivity at the triazole 3-position. Solutions include using bulkier coupling agents (e.g., HATU) or microwave-assisted synthesis.
-
Byproduct Formation : Competing oxidation of the sulfanyl group during coupling necessitates inert atmospheres (N₂/Ar) .
Chemical Reactions Analysis
Hydrazide Group Reactivity
The hydrazide functional group (-CONHNH₂) enables nucleophilic and condensation reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form acylated derivatives. For example, treatment with acetyl chloride yields N'-acetyl-propanohydrazide derivatives.
-
Condensation : Forms hydrazones with aldehydes/ketones. The 4-hydroxybenzylidene group itself is a product of hydrazide-aldehyde condensation.
-
Oxidation : Susceptible to oxidation by agents like H₂O₂ or KMnO₄, producing diazenes or carboxylic acids, depending on conditions.
Table 1: Hydrazide Reaction Examples
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C | N'-acetyl derivative | 78 | |
| Benzaldehyde | EtOH, reflux, 4h | Benzylidene hydrazone analog | 65 | |
| H₂O₂ (30%) | AcOH, 60°C, 2h | Propanoic acid derivative | 82 |
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:
-
Nucleophilic Substitution : The chlorine atom at the 4-position undergoes substitution with amines or alkoxides. For instance, reaction with morpholine replaces chlorine with a morpholino group .
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications.
Table 2: Triazole Substitution Reactions
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Triazole-Cl | Morpholine | DMF, 80°C, 12h | Morpholino-triazole | |
| Triazole-Cl | Sodium methoxide | MeOH, reflux, 6h | Methoxy-triazole |
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker exhibits thiol-like reactivity:
-
Oxidation : Forms disulfides (S-S) with oxidizing agents like I₂ or H₂O₂.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioethers.
Table 3: Sulfanyl Group Transformations
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | I₂, EtOH | RT, 1h | Disulfide dimer | 90 |
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 3h | Methyl thioether | 75 |
Benzylidene Group Reactivity
The 4-hydroxybenzylidene moiety (Ar-CH=N-NH-) undergoes:
-
Hydrolysis : Cleaved under acidic conditions (e.g., HCl/EtOH) to regenerate the hydrazide and 4-hydroxybenzaldehyde.
-
Tautomerism : Exhibits keto-enol tautomerism in solution, confirmed by UV-Vis spectroscopy.
Synthetic Optimization
Key findings from synthesis studies:
-
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating.
-
Solvent-free conditions improve yields of triazole intermediates by 15–20%.
-
Stability tests indicate degradation above 150°C or in strongly alkaline media (pH > 10).
Biological Activity Correlations
Though not directly a reaction, the compound’s reactivity underpins its bioactivity:
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Research has indicated that derivatives of triazole compounds can function as effective anticancer agents by targeting cellular pathways that promote cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of triazole derivatives and their activity against various cancer cell lines. The results suggested that modifications to the triazole ring significantly enhanced cytotoxicity, indicating a promising avenue for further research on similar compounds, including the target compound .
Agricultural Science
This compound may serve as a fungicide or herbicide due to its triazole component, which is known for its antifungal properties. Triazoles are widely utilized in agriculture to combat fungal diseases in crops.
Case Study : Research conducted on triazole-based fungicides demonstrated their efficacy against a range of plant pathogens. The study highlighted the mechanism by which these compounds inhibit fungal growth by disrupting ergosterol biosynthesis, essential for fungal cell membrane integrity .
Materials Science
The unique structural features of this compound allow it to be explored as a precursor for novel materials. Its ability to form coordination complexes with metals could lead to applications in catalysis or as sensors.
Case Study : Investigations into the coordination chemistry of triazole derivatives have shown that they can form stable complexes with transition metals. These complexes exhibit catalytic activity in various organic transformations, suggesting potential applications in green chemistry .
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several triazole-hydrazide derivatives. Key analogues include:
Key Structural Differences :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro) enhance bioactivity by increasing electrophilicity, while alkoxy groups (e.g., ethoxy, methoxy) improve solubility .
Key Reaction Insights :
- Sodium hydroxide-mediated cyclization (as in ) ensures tautomeric control (thione vs. thiol), critical for stability .
- Reflux conditions (4–5 hours) are standard for achieving high yields (>70%) in hydrazide-Schiff base reactions .
Physicochemical Properties
Spectroscopic Data :
Biological Activity
The compound 2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide is a complex organic molecule that exhibits a variety of biological activities. Its structure features a triazole ring, hydrazide functional group, and a sulfanyl moiety, which collectively contribute to its potential pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 507.007 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN6O2S |
| Molecular Weight | 507.007 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Compounds containing triazole rings are often recognized for their antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit significant activity against various bacterial strains. For instance, compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 3.125 μg/mL against Bacillus subtilis and 50 μg/mL against Escherichia coli .
Anticancer Activity
The hydrazide functional group in this compound is known for its anticancer properties. Hydrazone derivatives have been documented to inhibit tumor growth effectively. In studies involving similar compounds, significant cytotoxic effects were observed against various cancer cell lines, indicating the potential of this compound in cancer therapy . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Research indicates that triazole derivatives can exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases . In vitro assays have shown that related compounds can significantly reduce pro-inflammatory cytokine levels.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent investigation into related triazole compounds highlighted their effectiveness as DNA gyrase inhibitors, which are crucial for bacterial DNA replication. The study reported significant antibacterial activities with MIC values comparable to conventional antibiotics .
- Anticancer Screening : In a drug library screening study, several derivatives of hydrazones were evaluated for anticancer activity. Notably, compounds with structural similarities to our target compound demonstrated potent inhibition against multiple cancer cell lines .
- Inflammation Modulation : Another study assessed the anti-inflammatory potential of triazole derivatives in animal models. Results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The hydrazide group may inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication processes in microbial cells.
- Cytokine Modulation : The compound may influence signaling pathways that regulate inflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via a multi-step route involving:
- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazide intermediates under microwave-assisted conditions to enhance regioselectivity .
- Step 2 : Functionalization of the triazole ring via nucleophilic substitution using 4-chloro-2-methylaniline derivatives, followed by sulfanyl group introduction using thiol-containing reagents .
- Step 3 : Condensation of the propanohydrazide moiety with 4-hydroxybenzaldehyde under acidic conditions to form the hydrazone linkage . Optimization Tip : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) for improved yield .
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR/Raman Spectroscopy : Confirm functional groups (e.g., C=S stretching at 600–700 cm⁻¹, N-H bending at 1500–1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve substituent positions on the triazole and benzylidene moieties. For example, the sulfanyl group’s proton appears as a singlet at δ 3.8–4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 532.1) .
Q. How can computational methods aid in preliminary characterization?
- DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to optimize geometry and calculate vibrational frequencies, comparing results with experimental FT-IR/Raman data .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactivity sites (e.g., electrophilic sulfanyl group) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data?
- Case Study : If experimental FT-IR shows a C=O stretch at 1680 cm⁻¹, but DFT predicts 1705 cm⁻¹, re-examine solvent effects (e.g., polar solvents redshift carbonyl peaks) or consider protonation states .
- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .
Q. How can molecular docking predict biological activity?
- Target Selection : Prioritize receptors with known affinity for triazole derivatives (e.g., tyrosinase, cannabinoid receptors) .
- Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to cover active sites (e.g., 25 × 25 × 25 ų for tyrosinase) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., kojic acid for tyrosinase) and validate via enzyme inhibition assays .
Q. What mechanistic insights explain reactivity in cross-coupling reactions?
- Sulfanyl Group Reactivity : The sulfanyl moiety acts as a leaving group in nucleophilic aromatic substitution. Kinetic studies (e.g., monitoring by HPLC) can reveal rate dependence on base strength .
- Byproduct Analysis : Identify side products (e.g., disulfides) via LC-MS to refine reaction conditions .
Q. How to design structure-activity relationship (SAR) studies?
- Variable Substituents : Synthesize analogs with modifications to the 4-hydroxybenzylidene or anilino groups.
- Biological Testing : Assess cytotoxicity (via MTT assay) and receptor binding affinity (e.g., IC₅₀ values) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
Table 2 : Computational Parameters for DFT Studies
| Software | Basis Set | Solvent Model | Key Outputs |
|---|---|---|---|
| Gaussian 09 | 6-31G(d) | PCM (Water) | HOMO-LUMO gap, MEP maps |
| ORCA 5.0 | def2-TZVP | None | Spin density (for radical intermediates) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
